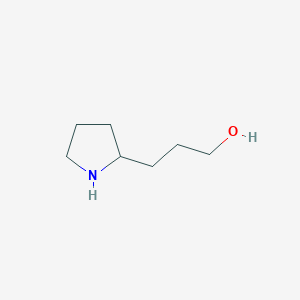
2-Acetyl-3-methylpyridine
Übersicht
Beschreibung
2-Acetyl-3-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a heterocyclic aromatic organic compound. The compound has a methyl group and an acetyl group attached to the pyridine ring. The presence of these substituents can significantly alter the chemical and physical properties of the pyridine ring, as well as its reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of compounds related to 2-acetyl-3-methylpyridine can be achieved through domino reactions, which are a series of reactions where the product of one reaction serves as the starting material for the next. For instance, functionalized 2-aminohydropyridines and 2-pyridinones can be synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Although the study does not directly mention 2-acetyl-3-methylpyridine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-acetyl-3-methylpyridine, such as 2-amino-3-methylpyridinium acetate, reveals the presence of hydrogen-bonded rings and zigzag chains formed by hydrogen bonds between the pyridinium and acetate ions . The dihedral angle between the pyridinium ring and the acetate ion is small, indicating a planar structure which could influence the reactivity of the molecule. The fully protonated heterocycle allows for amine-imine tautomerization, which is a significant aspect of the molecular structure that could affect the chemical behavior of 2-acetyl-3-methylpyridine .
Chemical Reactions Analysis
The acetylation of aminopyridines, which is a reaction relevant to the formation of acetyl groups on pyridine rings, proceeds at the amino nitrogen for 2- and 3-aminopyridines . This suggests that the acetylation of 2-acetyl-3-methylpyridine would likely follow a similar mechanism, with the acetyl group being directly attached to the nitrogen atom. The presence of a methyl substituent, as in 2-acetyl-3-methylpyridine, can block certain pathways, such as the formation of a ring N-acetyl intermediate, which is observed in the acetylation of 4-aminopyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetyl-3-methylpyridine can be inferred from related compounds. For example, the synthesis of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione involves reactions that could provide insights into the reactivity of the acetyl and methyl groups on the pyridine ring . The study of its alkylation, bromination, and conversion reactions can shed light on the electrophilic and nucleophilic sites of the molecule, which are crucial for understanding its chemical properties . The physical properties such as solubility, melting point, and boiling point would be influenced by the substituents on the pyridine ring and can be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation
2-Acetyl-3-methylpyridine has been studied in the context of electrophoretic separation. A study by Wren (1991) explored the relationships between pH and separation in free solution capillary electrophoresis using 2-, 3-, and 4-substituted methylpyridines, including 2-Acetyl-3-methylpyridine. The research found improved separation with a cationic surfactant to suppress electroosmotic flow, offering insights into the separation processes involving this compound (Wren, 1991).
Acetylation Mechanisms
The acetylation of aminopyridines, including derivatives of 2-Acetyl-3-methylpyridine, was investigated by Deady and Stillman (1978). This study reported the rates of acetylation with acetic anhydride in acetone, providing valuable information on the reaction pathways and mechanisms for these compounds (Deady & Stillman, 1978).
Photochemical Studies
Research by Hecker, Fanwick, and McMillin (1991) and Hamid (2012, 2013) involved studies on complexes with 2-Acetyl-3-methylpyridine. These studies explored dissociative photosubstitution reactions and density-functional analysis of substituent effects on photochemistry of Ru(II)-polypyridyl complexes. The findings contribute to understanding the electronic structure and properties of these complexes, which are significant in photochemical applications (Hecker, Fanwick, & McMillin, 1991), (Hamid, 2012), (Hamid, 2013).
Analog Synthesis
Karpeiskii, Padyukova, and Florent’ev (1971) synthesized analogs of Vitamin B6 using derivatives of 2-Acetyl-3-methylpyridine. This research highlights the compound’s utility in synthesizing biologically relevant molecules (Karpeiskii, Padyukova, & Florent’ev, 1971).
Microreaction Systems
A study by Sang, Huang, and Xu (2020) explored the use of microreaction systems in the synthesis of 3-methylpyridine-N-oxide, an intermediate in the preparation of compounds like imidacloprid and acetamiprid, using 2-Acetyl-3-methylpyridine. This approach addresses safety and efficiency concerns in traditional batch technology (Sang, Huang, & Xu, 2020).
Safety And Hazards
Zukünftige Richtungen
Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space. In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Eigenschaften
IUPAC Name |
1-(3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYISHRLXIIZBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517259 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-methylpyridine | |
CAS RN |
85279-30-7 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methylpyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)







